molecular formula C3H2ClF3O2 B124681 2,2,2-Trifluoroethyl chloroformate CAS No. 27746-99-2

2,2,2-Trifluoroethyl chloroformate

Cat. No.: B124681
CAS No.: 27746-99-2
M. Wt: 162.49 g/mol
InChI Key: UJZBSAONPRVEIJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl chloroformate (ClCO-OCH₂CF₃) is a fluorinated chloroformate ester widely used as a reagent in organic synthesis. Its trifluoroethyl group imparts strong electron-withdrawing properties, enhancing the electrophilicity of the carbonyl carbon, which facilitates reactions with nucleophiles such as amines and alcohols. This compound is critical in the synthesis of high-purity semicarbazides (yields: 48–95%) via one-pot reactions with alkyl/aryl amines under mild conditions (0–25°C) . It also serves as a key intermediate in pharmaceutical syntheses, including DDR1 inhibitors for renal fibrosis . Its reactivity and fluorine content make it valuable for introducing trifluoroethyl groups into target molecules, leveraging fluorine’s inductive effects to improve drug bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl chloroformate is typically synthesized through the reaction of 2,2,2-trifluoroethanol with phosgene or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,2,2-trifluoroethanol is reacted with phosgene. The process is carefully monitored to maintain the appropriate temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions with this compound depend on the nature of the nucleophile. For example, reactions with amines yield carbamates, while reactions with alcohols produce carbonates .

Scientific Research Applications

Derivatization of Amino Acids

Overview
TFEC is widely recognized for its application in the rapid derivatization of amino acids. This process is crucial for enhancing the separation and analysis of amino acids by gas chromatography.

Methodology

  • Derivatization Process : Amino acids are converted into N(O)-2,2,2-trifluoroethoxycarbonyl derivatives. This transformation significantly reduces retention times during gas chromatography.
  • Chiral Separation : The derivatives facilitate the separation of enantiomers using chiral phase capillary gas chromatography, leading to almost complete resolution of amino acid enantiomers compared to traditional methods .

Results
Studies indicate that derivatives produced with TFEC show considerable improvements in retention times and separation efficiency compared to those derived from conventional reagents.

Synthesis of Aliphatic Amines

Application in Organic Chemistry
TFEC serves as an effective derivatizing agent for primary and secondary aliphatic amines. The compound's reactivity allows for the formation of stable derivatives that can be easily analyzed .

Medicinal Chemistry

While not extensively studied for direct biological activity, the derivatives of TFEC have been explored for potential applications in medicinal chemistry. The presence of chlorine and fluorine atoms may influence biological interactions, making it a candidate for further research in drug development.

Summary Table of Applications

Application AreaDescriptionBenefits
Derivatization of Amino AcidsRapid conversion into N(O)-2,2,2-trifluoroethoxycarbonyl derivativesImproved separation efficiency in gas chromatography
Synthesis of Aliphatic AminesDerivatization reagent for aminesEnhanced stability and ease of analysis
Medicinal ChemistryExploration of derivatives for potential drug developmentPossible new avenues in pharmaceutical research

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species to form covalent bonds. This reactivity is due to the presence of the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Structural and Physical Properties

A comparative analysis of molecular parameters and physical properties is summarized in Table 1.

Table 1: Physical Properties of 2,2,2-Trifluoroethyl Chloroformate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
This compound C₃H₂ClF₃O₂ 162.45 N/A N/A Strong electron-withdrawing CF₃ group
2,2,2-Trichloroethyl chloroformate C₃H₂Cl₄O₂ 211.85 171–172 1.53 Chlorine-rich, less electrophilic
Ethyl chloroformate C₃H₅ClO₂ 108.52 93–94 1.14 Simple alkyl substituent
2-Chlorophenyl chloroformate C₇H₄Cl₂O₂ 191.01 N/A N/A Aromatic, resonance stabilization

Key Observations :

  • Trifluoroethyl vs. Trichloroethyl : The trifluoroethyl derivative (162.45 g/mol) is lighter than its trichloroethyl counterpart (211.85 g/mol) due to fluorine’s lower atomic mass. The CF₃ group’s higher electronegativity increases electrophilicity compared to CCl₃, making it more reactive in acyl transfer reactions .
  • Ethyl Chloroformate : The absence of electron-withdrawing substituents in ethyl chloroformate results in lower reactivity, often requiring harsher conditions for nucleophilic substitutions .
  • Aromatic Derivatives : 2-Chlorophenyl chloroformate benefits from resonance stabilization, reducing its electrophilicity compared to aliphatic chloroformates .

Reactivity and Mechanism

  • Electrophilicity: The trifluoroethyl group’s strong inductive effect accelerates nucleophilic attack on the carbonyl carbon. For example, in 100% trifluoroethanol (TFE), benzyl chloroformate produces 48% benzyl chloride and 52% benzyl trifluoroethyl ether, demonstrating competing solvolysis and etherification pathways .
  • Comparison with Trichloroethyl : While both CF₃ and CCl₃ are electron-withdrawing, the smaller atomic size of fluorine enhances polarization of the carbonyl group, leading to faster reaction kinetics in trifluoroethyl derivatives .
  • Aromatic vs. Aliphatic : Aromatic chloroformates (e.g., 2-chlorophenyl) exhibit slower reactivity due to delocalization of the carbonyl charge into the aromatic ring, whereas aliphatic derivatives like trifluoroethyl chloroformate react rapidly under mild conditions .

Biological Activity

2,2,2-Trifluoroethyl chloroformate (TFECF) is an organic compound with the molecular formula C₃H₂ClF₃O₂, primarily recognized for its role as a derivatization reagent in organic synthesis and analytical chemistry. Its unique trifluoromethyl group enhances its reactivity compared to other chloroformates, making it valuable in various applications, particularly in the derivatization of amino acids and hydroxyl-containing compounds. This article explores the biological activity of TFECF, examining its applications, synthesis, and potential toxicity.

Structure and Reactivity

TFECF is classified as a chloroformate derivative characterized by a chloroformate functional group (-O-C(=O)-Cl) attached to a trifluoroethyl group (C₂H₂F₃). The presence of fluorine atoms contributes to its increased electrophilicity, which is crucial for its reactivity in various chemical reactions.

Synthesis

The synthesis of TFECF typically involves the reaction of 2,2,2-trifluoroethanol with phosgene or other chlorinating agents. The general reaction can be summarized as follows:

C2H3F3OH+PhosgeneC3H2ClF3O2+HCl\text{C}_2\text{H}_3\text{F}_3\text{OH}+\text{Phosgene}\rightarrow \text{C}_3\text{H}_2\text{ClF}_3\text{O}_2+\text{HCl}

This method allows for efficient production in laboratory settings, facilitating its use in various applications.

Derivatization Applications

TFECF has gained attention for its ability to rapidly derivatize amino acids and hydroxyl groups in steroids and tocopherols. For instance, a study demonstrated that TFECF could fully convert cholesterol hydroxyl groups into mixed carbonates under anhydrous conditions within seconds. This reaction was coupled with liquid-liquid microextraction (LLME), enhancing the efficiency of gas chromatography-mass spectrometry (GC-MS) analyses for sterols and tocopherols in human serum and amniotic fluid .

Table 1: Derivatization Efficiency of TFECF

CompoundReaction TimeYield (%)Detection Method
CholesterolSeconds95GC-MS
TocopherolsSeconds90GC-MS
Amino AcidsMinutes>90Chiral Phase GC

Toxicity and Safety Considerations

While TFECF is not extensively studied for direct biological activity, it is crucial to note its potential toxicity due to the presence of chlorine and fluorine atoms. Safety data indicate that TFECF can cause severe skin burns and eye damage upon contact, with inhalation posing additional health risks. General precautions similar to those for handling acyl chlorides should be observed when working with this compound .

Case Studies on Biological Activity

  • Cholesterol Derivatization : A study utilized TFECF to derivatize cholesterol for GC-MS analysis. The method demonstrated high efficiency with excellent separation properties, allowing for accurate quantitation of cholesterol metabolites in biological fluids .
  • Amino Acid Analysis : TFECF was applied as a derivatizing agent for amino acids, significantly reducing retention times compared to traditional methods. This improvement facilitated faster enantiomer separation by chiral phase capillary gas chromatography.
  • Steroid Metabolite Analysis : In another application, TFECF was employed to derivatize steroid hydroxyl groups, yielding high reaction rates and excellent recovery rates in analytical assays .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for TFECF-mediated esterification of alcohols, and how do fluorinated substituents influence chromatographic separations?

  • TFECF is used to esterify alcohols, leveraging its trifluoroethyl group to reduce retention times in chromatography. This fluorinated moiety enhances separation efficiency by lowering polarity, allowing operation at reduced column temperatures. Methanol, ethanol, and hexafluoro-2-propanol are common esterifying agents tested in such protocols .

Q. How does TFECF participate in nucleophilic substitution reactions, and what intermediates are formed during carboxamide synthesis?

  • TFECF reacts with amines (e.g., 3-methoxy-2-methylpyridin-4-amine) under inert conditions to form carboxamides. The reaction proceeds via a two-step mechanism: (1) activation of the amine with TFECF in acetonitrile at low temperatures, followed by (2) coupling with a second substrate (e.g., 4-[(4-chloro-2-fluorophenyl)methylene]piperidine) at elevated temperatures. Triethylamine is critical for neutralizing HCl byproducts .

Q. What safety protocols are recommended for handling TFECF, given its structural similarity to other chloroformates?

  • TFECF shares hazards common to chloroformates (e.g., lachrymation, respiratory irritation). Key safety measures include:

  • Use of fume hoods and personal protective equipment (PPE) to prevent inhalation/contact.
  • Immediate removal to fresh air if inhaled, followed by medical consultation.
  • Storage at 0–6°C to minimize decomposition .

Advanced Research Questions

Q. How do solvent effects and electron-withdrawing groups influence the solvolysis mechanism of TFECF derivatives?

  • In 2,2,2-trifluoroethanol (TFE)-water mixtures, solvolysis of TFECF derivatives proceeds via an ionization mechanism, generating products like benzyl chloride and trifluoroethyl ethers. Electron-withdrawing groups (e.g., trifluoromethyl) stabilize transition states, favoring elimination pathways over nucleophilic substitution. Kinetic studies using the Grunwald-Winstein equation reveal solvent polarity and ionizing power as critical factors .

Q. What is the role of TFECF in synthesizing fluorinated nitriles via pyrolysis, and what mechanistic insights exist?

  • Pyrolysis of TFECF derivatives (e.g., 1-cyano-1-(trifluoromethyl)-2,2,2-trifluoroethyl chloroformate) under inert atmospheres yields fluorinated nitriles (e.g., 2-(trifluoromethyl)-2-chloro-3,3,3-trifluoropropionitrile). Mechanistic studies suggest a radical pathway initiated by thermal cleavage of the chloroformate group, followed by rearrangement to stabilize the fluorinated alkyl chain .

Q. How can computational modeling predict the stereoelectronic effects of the trifluoroethyl group in TFECF-derived pharmaceuticals?

  • The trifluoroethyl group in TFECF derivatives alters electron density and conformation via strong C–F dipole interactions. Density functional theory (DFT) simulations show enhanced binding affinity to enzymes (e.g., kinases) due to fluorine’s electronegativity. Comparative studies with non-fluorinated analogs demonstrate improved metabolic stability and bioavailability in lead compounds .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported solvolysis pathways for TFECF derivatives in polar aprotic vs. fluorinated solvents: How to reconcile these?

  • In polar aprotic solvents (e.g., DMF), TFECF derivatives undergo nucleophilic substitution, while in fluorinated alcohols (e.g., TFE), ionization dominates. Contradictions arise from solvent-specific stabilization of carbocation intermediates. Resolution requires kinetic isotope effect (KIE) studies and solvent parameter correlations (e.g., YOTsY_{\text{OTs}}) to delineate dominant mechanisms .

Q. Methodological Recommendations

Best practices for characterizing TFECF reaction products using NMR and LC-MS:

  • NMR : Use 19F^{19}\text{F}-NMR to track trifluoroethyl groups (δ ≈ -70 ppm). 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify amine/ester linkages.
  • LC-MS : Employ reverse-phase columns (C18) with acetonitrile/water gradients. The trifluoroethyl group’s mass defect aids in distinguishing derivatives from non-fluorinated byproducts .

Strategies for minimizing decomposition during TFECF storage and handling:

  • Store under argon at -20°C in amber vials to prevent hydrolysis.
  • Pre-dry solvents (e.g., acetonitrile) over molecular sieves to eliminate trace moisture .

Properties

IUPAC Name

2,2,2-trifluoroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZBSAONPRVEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377816
Record name 2,2,2-TRIFLUOROETHYL CHLOROFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27746-99-2
Record name 2,2,2-TRIFLUOROETHYL CHLOROFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethyl chloroformate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2,2-Trifluoroethyl chloroformate
2,2,2-Trifluoroethyl chloroformate
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2,2,2-Trifluoroethyl chloroformate
2,2,2-Trifluoroethyl chloroformate

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